molecular formula C14H19NO5S B3039489 (S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide CAS No. 1105712-07-9

(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide

Cat. No.: B3039489
CAS No.: 1105712-07-9
M. Wt: 313.37
InChI Key: GFIYMPOLIUHNDY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide is a chiral heterocyclic compound that contains a sulfur atom, an oxygen atom, and a nitrogen atom within its ring structure

Mechanism of Action

Target of Action

The compound “(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide”, also known as “(4S)-2,2-Dioxido-4-benzyl-1,2,3-oxathiazolidine, N-BOC protected”, is a derivative of the benzothiadiazine group Similar compounds in the benzothiadiazine group, such as bentazon, have been reported to target photosystem ii (psii) in plants .

Mode of Action

For instance, bentazon, a benzothiadiazine herbicide, acts as a photosynthesis inhibitor by specifically inhibiting PSII . It competes for the QB binding site with plastoquinone, the electron transporter in PSII, resulting in photosynthesis inhibition and generation of oxidative stress in sensitive species .

Biochemical Pathways

Based on the mode of action of related compounds, it can be inferred that the compound may affect the photosynthetic electron transport chain in plants by inhibiting psii . This inhibition disrupts the conversion of light energy into chemical energy, affecting the plant’s ability to produce necessary compounds for growth and survival .

Pharmacokinetics

Similar compounds in the benzothiadiazine group, such as bentazon, are known to be highly soluble in water, volatile, and mobile, which may present a risk of leaching to groundwater . These properties could potentially impact the bioavailability of the compound.

Result of Action

Based on the effects of related compounds, it can be inferred that the compound may cause oxidative stress in sensitive species due to its inhibition of psii . This could potentially lead to cellular damage and impaired growth in these species .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the mobility and volatility of the compound can lead to its distribution in various environmental compartments, including water bodies and soil . Additionally, the compound’s solubility in water can influence its availability to target organisms . The compound’s stability and efficacy can also be affected by environmental conditions such as temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide typically involves the reaction of a suitable benzylamine derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the formation of the desired product. The Boc (tert-butoxycarbonyl) protecting group is introduced to protect the amine functionality during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in other molecules makes it valuable for the synthesis of enantiomerically pure compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer chemistry and catalysis.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzoxathiin-4(3H)-one 2,2-dioxide: This compound shares a similar ring structure but differs in the substitution pattern and functional groups.

    Bridged bicyclic sultams: These compounds have a similar sulfur-containing ring structure but differ in their overall molecular architecture.

Uniqueness

(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide is unique due to its chiral nature and the presence of the Boc protecting group. These features enhance its utility in asymmetric synthesis and protect the amine functionality during chemical reactions.

Properties

IUPAC Name

tert-butyl (4S)-4-benzyl-2,2-dioxooxathiazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-14(2,3)20-13(16)15-12(10-19-21(15,17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIYMPOLIUHNDY-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide
Reactant of Route 2
Reactant of Route 2
(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide
Reactant of Route 4
Reactant of Route 4
(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide
Reactant of Route 5
(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.